

Application Note: Enzymatic Kinetic Resolution of Racemic 1,1'-Bi-2-naphthol (BINOL)

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Compound of Interest

Compound Name: *Binol*

Cat. No.: *B031242*

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Introduction and Principle

1,1'-Bi-2-naphthol (**BINOL**) is a cornerstone of asymmetric synthesis. Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it an exceptionally effective chiral ligand, auxiliary, and catalyst in a vast array of chemical transformations.[1][2] Obtaining enantiomerically pure (R)- and (S)-**BINOL** is therefore a critical step for many research and development endeavors.

While several methods exist for resolving racemic **BINOL**, enzymatic kinetic resolution (EKR) stands out for its operational simplicity, mild reaction conditions, and high enantioselectivity.[3][4] This application note details a robust protocol for the kinetic resolution of (±)-**BINOL** using *Candida antarctica* Lipase B (CAL-B), a highly effective and reliable biocatalyst.[5][6]

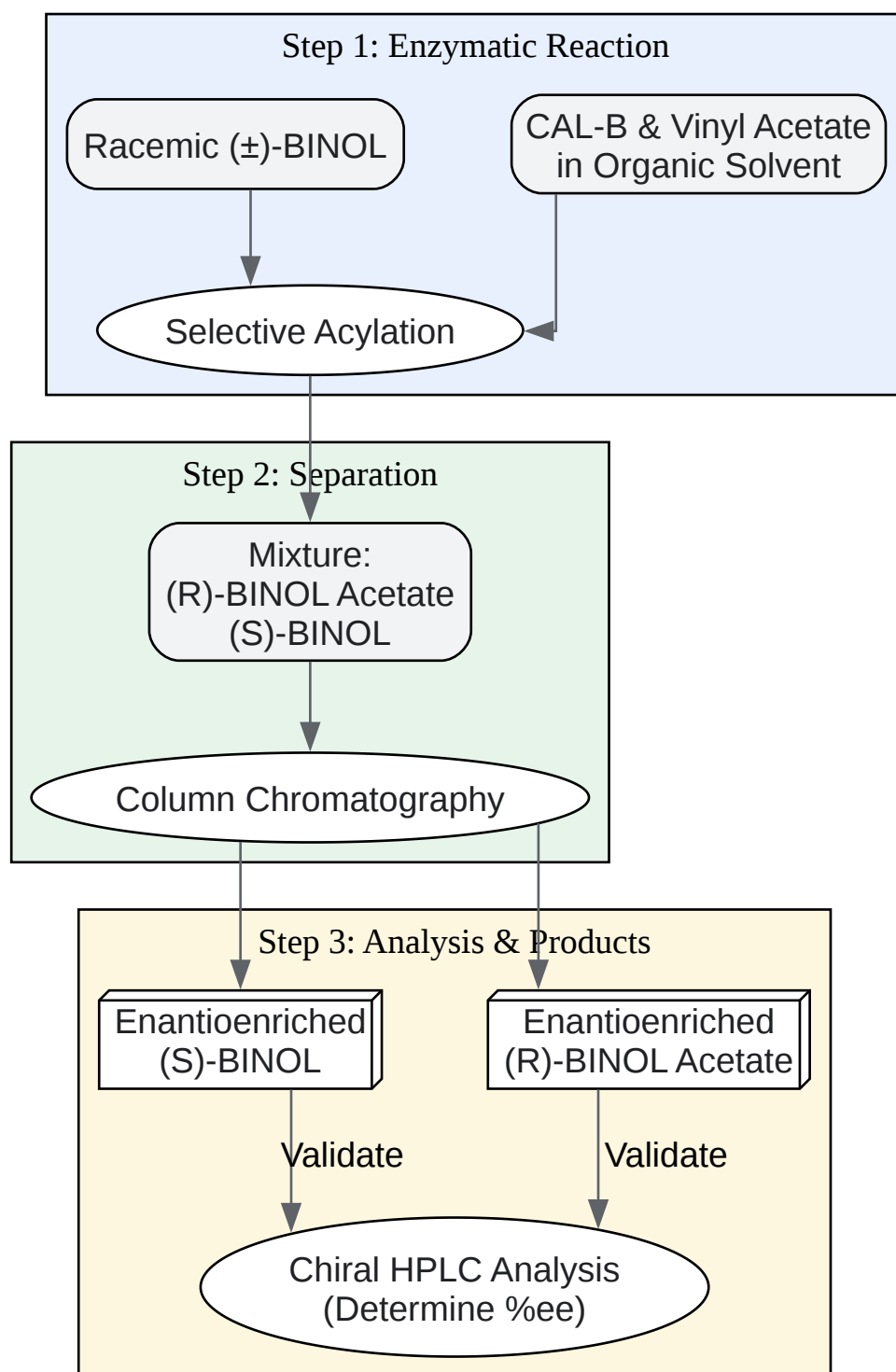
The principle of this method relies on the differential rate of reaction of the two **BINOL** enantiomers with an acyl donor, catalyzed by the lipase. The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other, slower-reacting enantiomer (e.g., the S-enantiomer) as the unreacted alcohol. A subsequent separation of the acylated and unacylated forms yields both enantiomers in high enantiomeric purity.

Causality of Key Reagents:

- **Candida antarctica Lipase B (CAL-B):** This enzyme is chosen for its broad substrate scope and exceptional enantioselectivity in resolving racemic alcohols.^{[5][6]} It consistently provides high enantiomeric ratios (E-values) for this type of transformation.
- **Vinyl Acetate:** This reagent serves as the acyl donor. It is particularly effective because the acylation is essentially irreversible.^{[7][8]} The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, shifting the reaction equilibrium completely towards the product side and preventing enzymatic hydrolysis of the formed ester.^[8]

Experimental Workflow and Mechanism

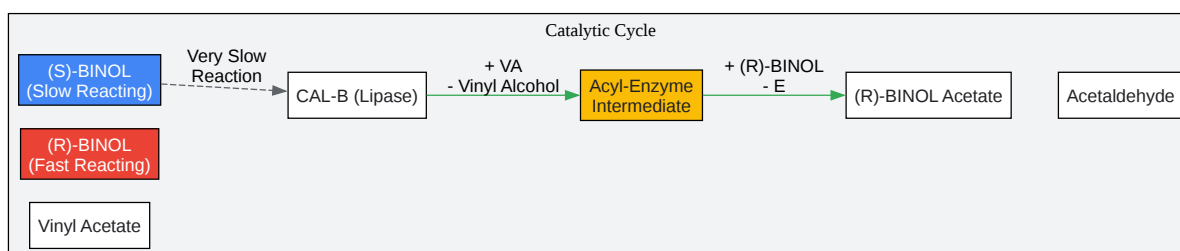
The overall process involves the enzymatic reaction followed by separation and analysis to confirm the resolution's success.



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Figure 1: High-level experimental workflow for the kinetic resolution of racemic **BINOL**.

The mechanism involves the formation of a covalent acyl-enzyme intermediate. The enzyme's chiral binding pocket preferentially accommodates one enantiomer of **BINOL**, which then acts as a nucleophile to deacylate the enzyme, yielding the **BINOL** ester and regenerating the free enzyme.



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